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Introduction
3-Bromothiophene-2-carboxaldehyde, with the IUPAC name 3-bromothiophene-2-

carbaldehyde, is a pivotal heterocyclic building block in the fields of organic synthesis and

medicinal chemistry.[1] Its unique structure, featuring a thiophene ring substituted with a

bromine atom and an aldehyde group, offers multiple avenues for chemical modification. This

versatility makes it a valuable precursor for the synthesis of a wide range of complex

molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for

electronic applications.[2] This technical guide provides an in-depth overview of the

physicochemical properties, synthesis, spectroscopic data, and key applications of 3-
bromothiophene-2-carboxaldehyde, with a particular focus on its role in drug discovery and

development.

Physicochemical and Spectroscopic Data
The fundamental properties of 3-bromothiophene-2-carboxaldehyde are summarized in the

tables below, providing essential data for its handling, characterization, and use in experimental

settings.

Physicochemical Properties
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Property Value Reference

IUPAC Name
3-bromothiophene-2-

carbaldehyde
[1][3]

Synonyms

3-Bromo-2-formylthiophene, 3-

bromo-2-

thiophenecarbaldehyde

[3]

CAS Number 930-96-1 [3]

Molecular Formula C₅H₃BrOS [3]

Molecular Weight 191.05 g/mol [3]

Appearance Liquid or Solid

Density 1.755 g/mL at 25 °C

Refractive Index n20/D 1.635

Spectroscopic Data Summary
While complete spectra are best sourced from dedicated databases, the following table

summarizes the expected and reported key spectroscopic features for the characterization of 3-
bromothiophene-2-carboxaldehyde.
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Spectroscopic Technique Key Features

¹H NMR

Signals corresponding to the aldehyde proton

and two protons on the thiophene ring are

expected. The aldehyde proton typically

appears as a singlet in the downfield region.

The thiophene protons will appear as doublets,

with coupling constants characteristic of their

positions on the ring.

¹³C NMR

Resonances for the five carbon atoms are

expected, including the carbonyl carbon of the

aldehyde group (typically in the 180-200 ppm

range) and the four carbons of the thiophene

ring.

Infrared (IR) Spectroscopy

A strong absorption band characteristic of the

C=O stretching vibration of the aldehyde group

is expected around 1660-1700 cm⁻¹. C-H

stretching and bending vibrations of the

thiophene ring will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion

peak corresponding to the molecular weight of

the compound. The isotopic pattern of bromine

(approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be

evident in the molecular ion and bromine-

containing fragment peaks.

Synthesis and Reactivity
3-Bromothiophene-2-carboxaldehyde serves as a versatile starting material for a variety of

chemical transformations, primarily leveraging the reactivity of the bromine atom and the

aldehyde functional group.

Synthesis of 3-Bromothiophene-2-carboxaldehyde
A common method for the synthesis of 3-bromothiophene-2-carboxaldehyde involves the

formylation of 3-bromothiophene.
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Experimental Protocol: Formylation of 3-Bromothiophene

Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel,

and a nitrogen inlet, dissolve 3-bromothiophene in an anhydrous ethereal solvent such as

tetrahydrofuran (THF).

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong

base, such as n-butyllithium, to effect deprotonation at the 2-position of the thiophene ring.

Formylation: To the resulting lithiated species, add a formylating agent, such as N,N-

dimethylformamide (DMF), dropwise while maintaining the low temperature.

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC),

quench the reaction with a saturated aqueous solution of ammonium chloride.

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether),

wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel.

Key Reactions and Experimental Protocols
The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is a

powerful method for introducing aryl or heteroaryl substituents.

Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-carbaldehydes

Reaction Setup: In a Schlenk flask, combine 3-bromothiophene-2-carboxaldehyde (1

equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%), and a base (e.g., sodium

carbonate or potassium phosphate, 2 equivalents).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene or 1,4-dioxane) and water.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or

nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the

progress by TLC.

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and

extract the product with an organic solvent. Wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate. Purify the crude product by column

chromatography.
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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The aldehyde group at the 2-position can be readily converted to an alkene via the Horner-

Wadsworth-Emmons (HWE) reaction. This reaction is particularly useful for the stereoselective

synthesis of (E)-alkenes.[4][5]

Experimental Protocol: Synthesis of Alkenyl Thiophene Derivatives

Phosphonate Anion Formation: In a round-bottom flask under an inert atmosphere, suspend

a base such as sodium hydride (1.1 equivalents) in an anhydrous solvent like THF. Cool the

suspension to 0 °C and slowly add a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1

equivalents). Stir the mixture until the evolution of hydrogen gas ceases.

Reaction with Aldehyde: To the resulting solution of the phosphonate anion, add a solution of

3-bromothiophene-2-carboxaldehyde (1 equivalent) in anhydrous THF dropwise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until

the starting aldehyde is consumed, as monitored by TLC.

Work-up and Purification: Quench the reaction with a saturated aqueous solution of

ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry,

and concentrate. The crude product can be purified by column chromatography.
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Caption: Schematic of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development
The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and

derivatives of 3-bromothiophene-2-carboxaldehyde have shown significant promise in the

development of novel therapeutic agents, particularly in oncology.

Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiophene derivatives.[6][7][8]

The mechanisms of action are varied and can include the inhibition of key enzymes involved in

cell proliferation and survival, such as protein kinases and topoisomerases, as well as the

disruption of microtubule dynamics.[2][7]

Chalcone derivatives synthesized from 3-aryl-thiophene-2-carbaldehydes (which are derived

from 3-bromothiophene-2-carboxaldehyde) have been evaluated for their antiproliferative

activity against human colon cancer cell lines, with some compounds showing potent cytotoxic

effects.

Inhibition of Signaling Pathways
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Thiophene-based compounds have been identified as inhibitors of various signaling pathways

that are often dysregulated in cancer. These include the PI3K/Akt and MAPK signaling

pathways, which are critical for cell growth, survival, and angiogenesis.[9] By targeting key

kinases within these pathways, thiophene derivatives can effectively halt tumor progression.
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Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Safety and Handling
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3-Bromothiophene-2-carboxaldehyde is classified as an irritant, causing skin and serious

eye irritation. It is advisable to handle this compound in a well-ventilated area, wearing

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
3-Bromothiophene-2-carboxaldehyde is a highly valuable and versatile chemical

intermediate with significant applications in organic synthesis and drug discovery. Its dual

reactivity allows for the straightforward introduction of molecular diversity, making it an ideal

starting point for the development of novel compounds with potential therapeutic applications,

particularly in the field of oncology. The detailed protocols and data presented in this guide are

intended to support researchers and scientists in harnessing the full potential of this important

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum [chemicalbook.com]

2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the
inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

3. 3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. youtube.com [youtube.com]

6. kthmcollege.ac.in [kthmcollege.ac.in]

7. benthamscience.com [benthamscience.com]

8. Thiophene-based derivatives as anticancer agents: An overview on decade's work -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1273759?utm_src=pdf-body
https://www.benchchem.com/product/b1273759?utm_src=pdf-body
https://www.benchchem.com/product/b1273759?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_930-96-1_1HNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8372755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8372755/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromothiophene-2-carboxaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromothiophene-2-carboxaldehyde
https://www.mdpi.com/1420-3049/18/12/14711
https://www.youtube.com/watch?v=QU0BRxiqtu8
http://kthmcollege.ac.in/SSR/SSR_Documents/Chemistry_Kategaonkar_4_2024.pdf
https://www.benthamscience.com/article/108183
https://pubmed.ncbi.nlm.nih.gov/32599369/
https://pubmed.ncbi.nlm.nih.gov/32599369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring
structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-
Bromothiophene-2-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273759#iupac-name-for-3-bromothiophene-2-
carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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